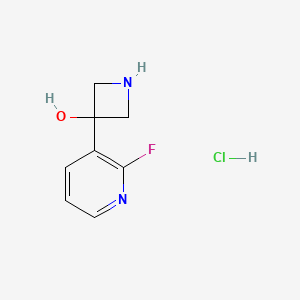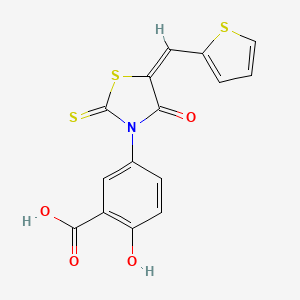
3-(2-Fluoropyridin-3-yl)azetidin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoropyridin-3-yl)azetidin-3-ol;hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential use in various research applications. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known by its chemical formula C8H9ClFN and has a molecular weight of 181.62 g/mol.
科学的研究の応用
Novel Antibacterial Agents
Research on compounds related to "3-(2-Fluoropyridin-3-yl)azetidin-3-ol;hydrochloride" has led to the discovery of novel antibacterial agents. For instance, fluoroquinolones, a class of antibacterial agents, have been enhanced by incorporating m-aminophenyl groups as novel N-1 substituents. These modifications resulted in compounds with significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The structure-activity relationship (SAR) studies highlighted that a specific combination of substituents contributed to potent antibacterial activity, with an X-ray crystallographic study revealing a distinct orientation of the N-1 aromatic group due to steric repulsion, a key factor for the compound's efficacy (Kuramoto et al., 2003).
Radioligand Development
Another area of application is in the development of radioligands for imaging studies. A compound synthesized through no-carrier-added nucleophilic fluorination, followed by acidic deprotection, has been identified as a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. This development is pivotal for researching neurological conditions and the pharmacological effects of potential therapeutic agents (Zhang & Horti, 2004).
Antimicrobial and Anticancer Agents
The synthesis of compounds based on "this compound" has also been directed towards creating antimicrobial and anticancer agents. For example, microwave-assisted stereoselective synthesis has led to the development of fluoroquinolinyl-β-lactam derivatives showing significant in vitro antibacterial activity against various strains, including those resistant to standard drugs like ampicillin. This represents a promising avenue for developing new treatments for infections caused by drug-resistant bacteria (Kidwai et al., 2000).
特性
IUPAC Name |
3-(2-fluoropyridin-3-yl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-6(2-1-3-11-7)8(12)4-10-5-8;/h1-3,10,12H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHOQINQDDBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(N=CC=C2)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)
![4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2696182.png)
![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)

![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)

![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)